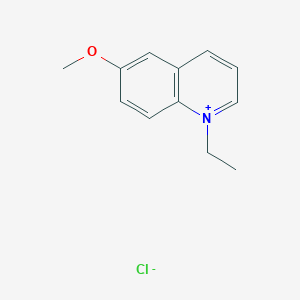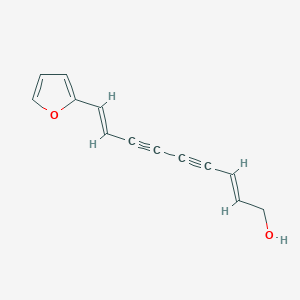
1,4-Bis(butylamino)benzo(g)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(butylamino)benzo(g)phthalazine, also known as BBP, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and material science. BBP is a heterocyclic compound that contains two benzene rings and a phthalazine ring, with two butylamino substituents attached to the phthalazine ring. In
Mécanisme D'action
The mechanism of action of 1,4-Bis(butylamino)benzo(g)phthalazine in cancer cells is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis, or programmed cell death. 1,4-Bis(butylamino)benzo(g)phthalazine has been shown to inhibit the activity of several enzymes involved in cell growth and division, including topoisomerase II and DNA polymerase. 1,4-Bis(butylamino)benzo(g)phthalazine has also been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
1,4-Bis(butylamino)benzo(g)phthalazine has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,4-Bis(butylamino)benzo(g)phthalazine can inhibit the growth of cancer cells and induce apoptosis. 1,4-Bis(butylamino)benzo(g)phthalazine has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 1,4-Bis(butylamino)benzo(g)phthalazine has been found to have low toxicity and can be administered at high doses without causing significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(butylamino)benzo(g)phthalazine has several advantages for lab experiments, including its ability to encapsulate and release drugs in a controlled manner, its low toxicity, and its ability to inhibit cell proliferation and induce apoptosis in cancer cells. However, 1,4-Bis(butylamino)benzo(g)phthalazine also has some limitations, including its relatively complex synthesis method and its limited solubility in water.
Orientations Futures
1,4-Bis(butylamino)benzo(g)phthalazine has several potential future directions for scientific research. In medicine, 1,4-Bis(butylamino)benzo(g)phthalazine could be further studied as a potential treatment for various types of cancer, and as a drug delivery system for other drugs. In material science, 1,4-Bis(butylamino)benzo(g)phthalazine could be further studied for its potential use in the development of OLEDs and other electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of 1,4-Bis(butylamino)benzo(g)phthalazine in cancer cells, and to identify other potential applications for this compound in various fields.
Méthodes De Synthèse
The synthesis of 1,4-Bis(butylamino)benzo(g)phthalazine involves a multi-step process. The first step involves the synthesis of 4-nitrobenzo[g]phthalazine by reacting 4-nitrobenzyl chloride with phthalic anhydride in the presence of a base. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or tin. The final step involves the reaction of the amino group with butylamine in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
1,4-Bis(butylamino)benzo(g)phthalazine has been the subject of scientific research due to its potential applications in the fields of medicine and material science. In medicine, 1,4-Bis(butylamino)benzo(g)phthalazine has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. 1,4-Bis(butylamino)benzo(g)phthalazine has also been studied for its potential use as a drug delivery system, due to its ability to encapsulate and release drugs in a controlled manner. In material science, 1,4-Bis(butylamino)benzo(g)phthalazine has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Propriétés
Numéro CAS |
133825-72-6 |
|---|---|
Nom du produit |
1,4-Bis(butylamino)benzo(g)phthalazine |
Formule moléculaire |
C20H26N4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-N,4-N-dibutylbenzo[g]phthalazine-1,4-diamine |
InChI |
InChI=1S/C20H26N4/c1-3-5-11-21-19-17-13-15-9-7-8-10-16(15)14-18(17)20(24-23-19)22-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
AOHBHDLQXFWDQZ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |
SMILES canonique |
CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |
Synonymes |
1,4-ABP 1,4-bis(butylamino)benzo(g)phthalazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)





![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)






